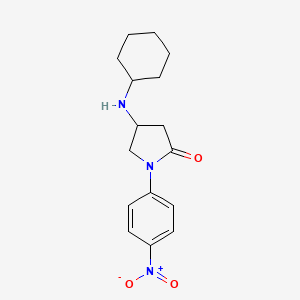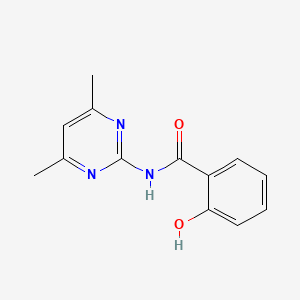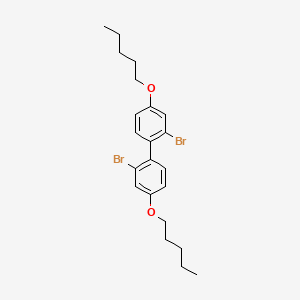![molecular formula C12H15N B14241554 1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane CAS No. 188969-81-5](/img/structure/B14241554.png)
1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane is a bicyclic compound that features a unique azabicyclo structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The azabicyclo[3.1.0]hexane core is a conformationally constrained bicyclic isostere, which makes it a valuable scaffold in drug design and other scientific research.
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclization of 1,5- and 1,6-enynes using metal-catalyzed reactions . This method allows for the simultaneous formation of both rings in a single reaction, utilizing easily accessible starting materials. Another approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . Industrial production methods often employ photochemical decomposition of substituted pyrazolines, which offers advantages such as simple operation, mild conditions, and excellent functional group tolerance .
Analyse Chemischer Reaktionen
1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The azabicyclo[3.1.0]hexane core can undergo nucleophilic substitution reactions, often facilitated by metal catalysts.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The azabicyclo[3.1.0]hexane core acts as a conformationally constrained isostere, which allows it to mimic the structure of other biologically active molecules. This property enables the compound to bind to specific receptors or enzymes, thereby modulating their activity. For example, it has been shown to act as a potent μ opioid receptor antagonist, making it a potential candidate for the treatment of pruritus .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane can be compared to other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane: This compound shares the azabicyclo[3.1.0]hexane core but lacks the methyl and phenyl substituents.
2-Azabicyclo[2.1.1]hexane: This compound features a different bicyclic structure and is used in the synthesis of bioactive molecules.
1-Phenyl-3-azabicyclo[3.1.0]hexane: This derivative has a phenyl group at a different position and is studied for its potential as a ligand for sigma receptors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
188969-81-5 |
|---|---|
Molekularformel |
C12H15N |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
1-methyl-2-phenyl-2-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-12-9-10(12)7-8-13(12)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI-Schlüssel |
GZSIZJWPWIDVTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC1CCN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)
![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)
![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)





![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)
![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)
